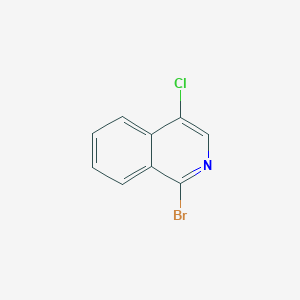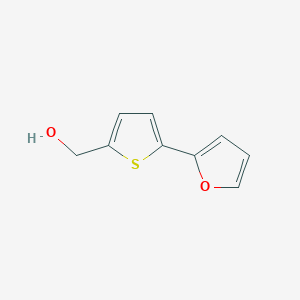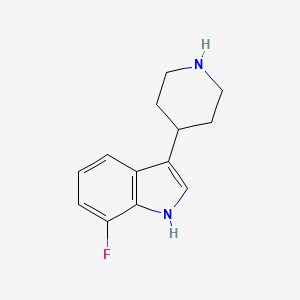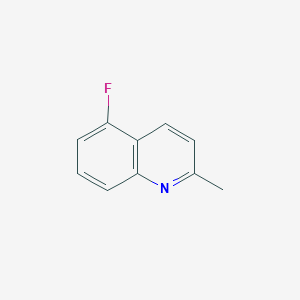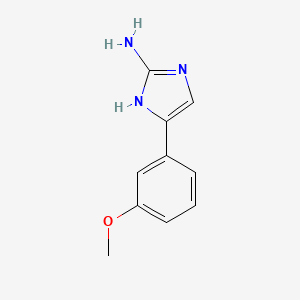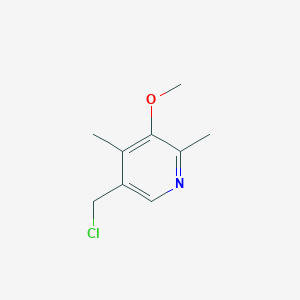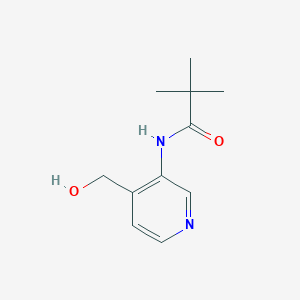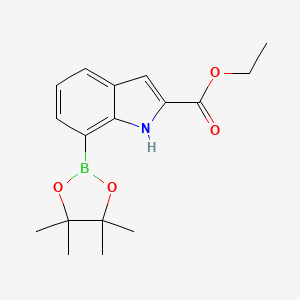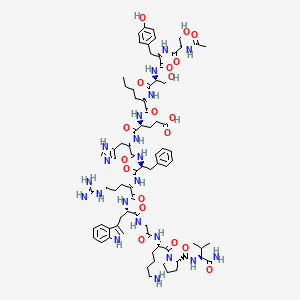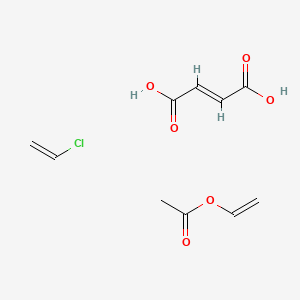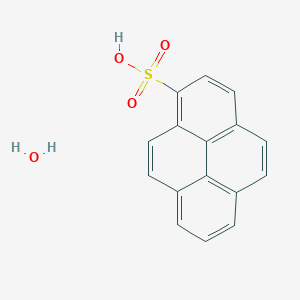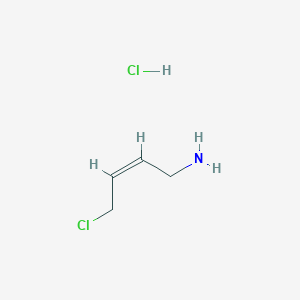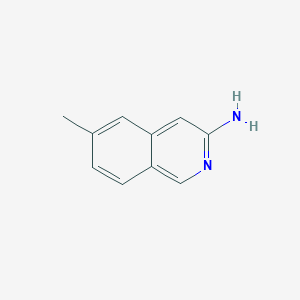
6-Methylisoquinolin-3-amine
Descripción general
Descripción
6-Methylisoquinolin-3-amine is a chemical compound with the CAS Number: 1192814-93-9. It has a molecular weight of 158.2 and its IUPAC name is 6-methyl-3-isoquinolinylamine .
Synthesis Analysis
The synthesis of amines like 6-Methylisoquinolin-3-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 6-Methylisoquinolin-3-amine is 1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) . This indicates that the compound has a structure with 10 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Amines, including 6-Methylisoquinolin-3-amine, can undergo a variety of chemical reactions. These include reactions with alkyl halides, ammonia, and other amines. They can also undergo reactions involving azide ions, which are then reduced .Physical And Chemical Properties Analysis
6-Methylisoquinolin-3-amine has a molecular weight of 158.2 .Aplicaciones Científicas De Investigación
Blood Pressure, Respiration, and Smooth Muscle Effects
6-Methylisoquinolin-3-amine, as part of the tetrahydroisoquinolines group, has been studied for its effects on blood pressure, pulse rate, respiration, and smooth muscle. These compounds show pressor activity associated with secondary amines and can impact blood pressure and respiratory functions (Fassett & Hjort, 1938).
Parkinsonism-Inducing Properties
Isoquinolines, including 6-methylisoquinolin-3-amine derivatives, have been identified in rat brain as endogenous substances that might induce parkinsonism. The presence of these amines in parkinsonian and normal human brains suggests a possible link to Parkinson's disease (Kohno, Ohta, & Hirobe, 1986); (Niwa et al., 1991).
Chemosensor Applications
Studies have explored the use of isoquinoline derivatives as chemosensors, particularly for detecting metal ions such as Al3+ and Zn2+. These derivatives can be useful in fluorescence sensing applications (Hazra et al., 2018).
Synthetic Chemistry Applications
Isoquinolines including the 6-methylisoquinolin-3-amine have been utilized in synthetic chemistry for various applications. They are involved in redox-neutral annulations with aldehydes and have implications in organic synthesis (Paul, Adili, & Seidel, 2019).
Anticancer Potential
Certain derivatives of 6-methylisoquinolin-3-amine have been explored for their potential as apoptosis inducers and anticancer agents. This includes the discovery of compounds with high blood-brain barrier penetration, which could be beneficial in treating brain cancers (Sirisoma et al., 2009).
Antimalarial Activity
Derivatives of 6-methylisoquinolin-3-amine have also been investigated for their potential as antimalarial agents. The studies focus on compounds that mimic the intramolecular hydrogen bond critical in antimalarial activity (Gemma et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
6-methylisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBOPSSKJMSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595857 | |
| Record name | 6-Methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisoquinolin-3-amine | |
CAS RN |
1192814-93-9 | |
| Record name | 6-Methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

